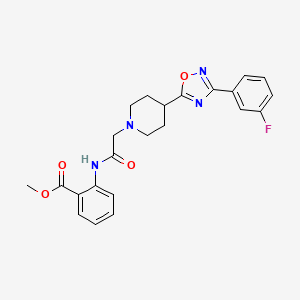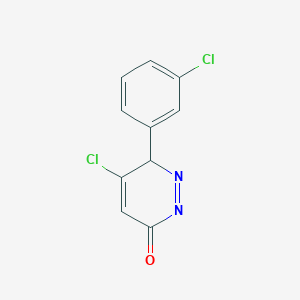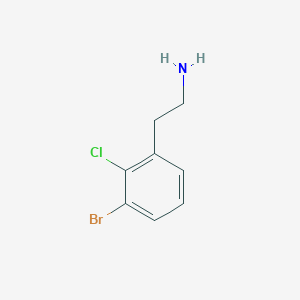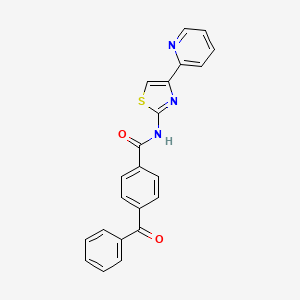![molecular formula C14H18ClN3OS B2573412 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide CAS No. 392240-94-7](/img/structure/B2573412.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide, also known as AD4, is a small molecule that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Scientific Research Applications
Antimicrobial and Antifungal Properties
The compound exhibits promising antimicrobial and antifungal activity. Researchers have evaluated its effectiveness against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . These properties make it relevant for potential therapeutic applications in combating infections.
Carbonic Anhydrase Inhibition
1,3,4-Thiadiazole-based drugs, including derivatives like our compound, are known for their carbonic anhydrase inhibitory activity . Carbonic anhydrase inhibitors play a crucial role in treating conditions such as glaucoma, epilepsy, and certain cancers. Further exploration of this compound’s efficacy in inhibiting carbonic anhydrase enzymes could be valuable.
Bioavailability Modulation via Adamantyl Moiety
Incorporating an adamantyl moiety into molecules often enhances their lipophilicity, affecting their bioavailability . This property can be leveraged for drug delivery and optimization. Investigating how this compound’s adamantane portion influences its pharmacokinetics and bioavailability is an interesting avenue for research.
Polymerization and Nanomaterial Applications
Unsaturated adamantane derivatives, including those with double bonds, offer opportunities beyond pharmaceuticals. Researchers have explored their use as monomers for thermally stable and high-energy fuels, bioactive compounds, and even diamond-like bulky polymers (diamondoids) . Additionally, vinyl-disubstituted adamantanes can serve as nanowires to link semiconductor contact surfaces .
Quantum-Chemical Calculations and Mechanistic Insights
Quantum-chemical calculations can provide insights into the electronic structure and catalytic transformations of adamantane derivatives . Investigating the mechanisms behind their chemical reactions and catalytic behavior could lead to novel applications or improved synthetic methods.
Functional Materials and Nanodiamonds
Given recent advances in creating materials based on natural and synthetic nanodiamonds, exploring how this compound interacts with nanodiamonds could be valuable . Functionalizing nanodiamonds with adamantane derivatives may open up new possibilities in materials science.
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBBANBNFUNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)
![1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2573347.png)
![1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2573349.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2573350.png)
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2573351.png)
